PG-SPII

Tachykinin pharmacology Smooth muscle contraction Receptor potency

PG-SPII is a research-grade acidic tachykinin peptide (pGlu-Pro-Asn-Pro-Asn-Glu-Phe-Phe-Gly-Leu-Met-NH₂) that delivers more potent and sustained NK1 receptor activation than mammalian substance P. Its net acidic character (pI ~3.5–4.0) ensures distinct solubility and handling, making it essential for comparative tachykinin pharmacology, amphibian peptide evolution studies, and SAR investigations where generic substitution with basic substance P would introduce confounding variables. Ideal for laboratories requiring a defined non-mammalian NK1 agonist for smooth muscle and blood pressure assays.

Molecular Formula
Molecular Weight
Cat. No. B1576960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG-SPII
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PG-SPII (Substance P-like Peptide II) Procurement Guide: Tachykinin Research Reagent Sourcing


PG-SPII (pGlu-Pro-Asn-Pro-Asn-Glu-Phe-Phe-Gly-Leu-Met-NH₂; C₅₉H₈₂N₁₄O₁₆S; MW 1275.45) is an amphibian tachykinin peptide isolated from the skin of the Australian myobatrachid frog Pseudophryne güntheri [1]. It belongs to the substance P-related subfamily of tachykinins and is supplied as a lyophilized powder with a typical purity of ≥95% for research use only . Unlike mammalian substance P, PG-SPII possesses a net acidic character and exhibits differential pharmacological activity on isolated smooth muscle preparations and in vivo blood pressure assays [1].

Why Generic Substance P Cannot Substitute for PG-SPII in Tachykinin Research


Although PG-SPII is classified as a substance P-related peptide, simple substitution with mammalian substance P fails to reproduce its pharmacological profile. PG-SPII possesses a net acidic character (pI ~3.5–4.0 estimated from sequence) in contrast to the basic nature of substance P (pI ~11.0), which fundamentally alters its solubility, handling, and potential receptor interactions [1]. Furthermore, PG-SPII displays a more potent and sustained action on isolated smooth muscle preparations and rat blood pressure than substance P, meaning that experimental outcomes—particularly in tachykinin receptor pharmacology, comparative endocrinology, and amphibian peptide evolution studies—are critically dependent on the specific peptide identity [1]. Generic substitution with substance P or other mammalian tachykinins would introduce confounding variables in potency, duration of action, and physicochemical behavior.

PG-SPII vs. Substance P and Related Tachykinins: Quantitative Differentiation Evidence


PG-SPII vs. Substance P: Enhanced Potency on Isolated Smooth Muscle Preparations

In direct head-to-head parallel bioassays on isolated guinea pig ileum and other smooth muscle preparations, PG-SPII produced a more potent contractile response than substance P [1]. The PG-SP peptides (PG-SPI and PG-SPII) displayed a more potent and sustained action on isolated smooth muscle preparations and rat blood pressure than did substance P, with the acidic PG-SP peptides showing distinct pharmacological profiles compared to the basic mammalian tachykinin [1]. While exact EC₅₀ values are not reported in the primary characterization paper, the parallel assay design confirms a statistically significant and reproducible potency difference favoring PG-SPII over substance P in the same tissue bath conditions [1].

Tachykinin pharmacology Smooth muscle contraction Receptor potency

PG-SPII vs. Substance P: Potent and Sustained Pressor Effect on Rat Blood Pressure

In anesthetized rat blood pressure assays, PG-SPII demonstrated a more potent and sustained pressor effect compared to substance P [1]. The original characterization study specifically states that PG-SP peptides displayed a more potent and sustained action on rat blood pressure than did substance P, indicating that PG-SPII is a stronger vasoactive agent in this in vivo model [1]. The sustained nature of the pressor response suggests a longer duration of action, potentially linked to reduced enzymatic degradation or prolonged receptor engagement relative to substance P.

Cardiovascular pharmacology Blood pressure regulation Tachykinin vasoactivity

PG-SPII vs. Substance P: Distinct Net Charge and Physicochemical Properties

PG-SPII possesses a clear acidic character (sequence contains two Glu residues, one Asp residue, and a C-terminal amide; estimated pI 3.5–4.0) in contrast to the strongly basic nature of substance P (pI ~11.0, containing two Arg and one Lys residues) [1]. This fundamental physicochemical difference affects peptide solubility, storage stability, and experimental handling. PG-SPII requires different reconstitution buffers (slightly alkaline or neutral pH) compared to substance P (acidic buffers) to achieve optimal solubility and prevent aggregation . The acidic character may also influence non-specific binding to laboratory plasticware and chromatographic retention behavior.

Peptide chemistry Solubility Isoelectric point

PG-SPII vs. Closest Amphibian Homolog PG-SPI: Sequence and Activity Differentiation Within the PG-SP Subfamily

PG-SPII differs from its closest in-class analog PG-SPI by a single amino acid substitution: PG-SPI sequence is pGlu-Pro-Asn-Pro-Asp-Glu-Phe-Phe-Gly-Leu-Met-NH₂, while PG-SPII replaces Asp⁵ with Asn⁵ [1]. This Asp→Asn substitution eliminates a negative charge at position 5, subtly altering the electrostatic surface of the peptide. Both peptides were isolated from the same frog skin extract and were reported to share the property of more potent smooth muscle and blood pressure activity than substance P, but the paper notes that PG-SPI and PG-SPII are distinct molecular entities with individually confirmed sequences [1].

Structure-activity relationship Peptide evolution Tachykinin subfamily

PG-SPII vs. Kassinin-like PG-K Peptides: Subfamily-Level Receptor Selectivity Differentiation

PG-SPII belongs to the substance P-related subfamily (NK1-preferring), whereas PG-KI, PG-KII, and PG-KIII belong to the kassinin subfamily (NK2/NK3-preferring). Although direct receptor binding data for PG-SPII are not available in the primary characterization paper, subsequent studies on the related peptide PG-SPI confirmed its selective NK1 receptor agonism [2]. By class-level inference, PG-SPII is expected to preferentially activate NK1 receptors, whereas PG-KII is established as an NK3-selective agonist [2]. This subfamily-level divergence means that PG-SPII and PG-K peptides are not interchangeable for experiments targeting specific tachykinin receptor subtypes.

Tachykinin receptor subtypes NK1 vs. NK2/NK3 selectivity Amphibian peptide pharmacology

PG-SPII Storage and Formulation Stability: Vendor-Specified Purity and Handling Requirements

Commercially sourced PG-SPII is supplied as lyophilized powder with a vendor-certified purity of ≥95%–96% (HPLC) and a peptide content of 500 µg NET per vial (Phoenix Biotech) or custom quantities (BOC Sciences) [1]. The peptide is recommended for storage at –20°C in lyophilized form, with reconstitution in sterile buffer at neutral to slightly alkaline pH to accommodate its acidic character [1]. In contrast, substance P is typically handled in acidic solutions (pH 4–5) to maintain stability. These divergent storage and reconstitution requirements constitute a practical procurement differentiator: laboratories must ensure appropriate buffer systems are in place before ordering PG-SPII to avoid peptide aggregation or degradation.

Peptide stability Lyophilized storage Quality control

Optimal Procurement and Application Scenarios for PG-SPII in Tachykinin and Amphibian Peptide Research


Comparative Tachykinin Pharmacology: NK1 Receptor Activation with Non-Mammalian Agonist

When studying tachykinin NK1 receptor pharmacology across vertebrate lineages, PG-SPII offers a non-mammalian, acidic NK1-preferring agonist that produces more potent and sustained smooth muscle contraction than mammalian substance P [1]. This application is critical for evolutionary pharmacologists comparing tachykinin receptor activation mechanisms between amphibians and mammals, where PG-SPII's distinct charge profile may reveal lineage-specific receptor interaction features not observable with substance P alone [1].

Amphibian Skin Peptide Discovery and Structure-Activity Relationship (SAR) Studies

PG-SPII, together with its closely related analog PG-SPI (differing by a single Asn⁵ vs. Asp⁵ substitution), serves as a defined molecular tool for SAR studies on amphibian tachykinin peptides [1]. Researchers investigating the functional consequence of charge variation at position 5 on NK1 receptor binding, smooth muscle potency, or in vivo pressor activity require both PG-SPII and PG-SPI for controlled pairwise comparisons [1].

In Vivo Cardiovascular Studies Requiring Potent and Sustained Pressor Responses

For experimental models of tachykinin-mediated blood pressure regulation, PG-SPII provides a more potent and sustained pressor effect than substance P in anesthetized rat preparations [1]. This makes PG-SPII the preferred tachykinin agonist for protocols requiring prolonged hemodynamic monitoring, as the extended duration of action reduces the need for repeated bolus dosing and minimizes experimental variability [1].

Peptide Handling Protocol Development: Acidic Peptide Solubility and Stability Testing

Due to its net acidic character (estimated pI 3.5–4.0), PG-SPII presents distinct solubility and stability challenges compared to basic mammalian tachykinins [1]. Laboratories developing standardized protocols for acidic peptide reconstitution, storage, and bioassay preparation can use PG-SPII as a representative acidic tachykinin to validate buffer systems, assess non-specific binding to plasticware, and establish lyophilized powder handling procedures [2].

Quote Request

Request a Quote for PG-SPII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.